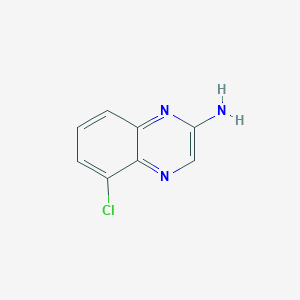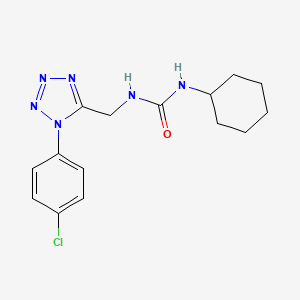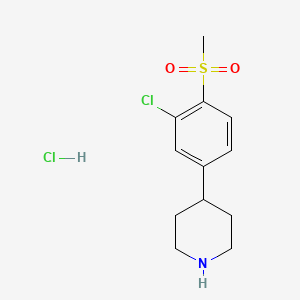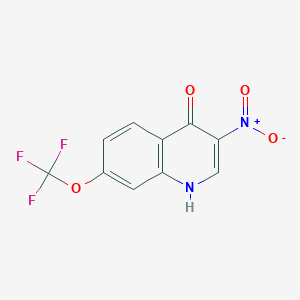
3-Nitro-7-(trifluoromethoxy)quinolin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Nitro-7-(trifluoromethoxy)quinolin-4-ol is a useful research compound. Its molecular formula is C10H5F3N2O4 and its molecular weight is 274.155. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Applications
- Nitrative Bicyclization for Heterocyclic Compounds : Research by Wang et al. (2022) demonstrates a metal-free nitrative bicyclization process using 1,7-diynes, resulting in the production of diverse tricyclic pyrroles, including pyrrolo[3,4-c]quinolines. This methodology highlights the role of nitro precursors in synthesizing complex heterocyclic compounds (Wang et al., 2022).
- Formation of Quinolin-4(1H)-One Scaffolds : Liu et al. (2020) achieved a traceless approach to synthesizing quinolin-4(1H)-one scaffolds. This process involves a redox-neutral cyclization, useful in constructing heterocyclic compounds important in pharmaceutical chemistry (Liu et al., 2020).
Pharmaceutical and Agricultural Applications
- Novel Synthesis Methods for Quinolinones : Chen et al. (2017) presented a one-pot cascade reaction leading to the synthesis of 3-nitroquinolin-2(1H)-ones, which have significant applications in pharmaceuticals, agricultural, and dye chemistry (Chen et al., 2017).
- Synthesis of Fluorescent Whiteners for Textile Industry : Rangnekar and Tagdiwala (1986) explored the use of quinoxaline derivatives, including nitro-substituted compounds, as disperse dyes and fluorescent whiteners for polyester fibers, showcasing their utility in textile manufacturing (Rangnekar & Tagdiwala, 1986).
Material Science and Corrosion Inhibition
- Quinoline Derivatives as Corrosion Inhibitors : Verma, Quraishi, and Ebenso (2020) reviewed the use of quinoline derivatives as anticorrosive materials. These compounds, due to their high electron density, are effective in forming stable chelating complexes with metallic surfaces, thus preventing corrosion (Verma, Quraishi, & Ebenso, 2020).
Biological and Medical Research
- Synthesis of Quinoxalines for Potential Antimalarial Activity : Maichrowski et al. (2013) discussed the synthesis of over 30 new quinoxaline derivatives from a base compound, exploring their potential antimalarial activity. This research underscores the importance of nitro-substituted quinolines in developing new pharmaceutical agents (Maichrowski et al., 2013).
Propiedades
IUPAC Name |
3-nitro-7-(trifluoromethoxy)-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3N2O4/c11-10(12,13)19-5-1-2-6-7(3-5)14-4-8(9(6)16)15(17)18/h1-4H,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMJCGDSGGPMSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)NC=C(C2=O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
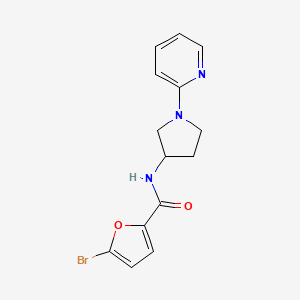

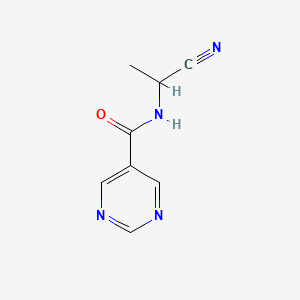
![N-(2-methoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2668564.png)

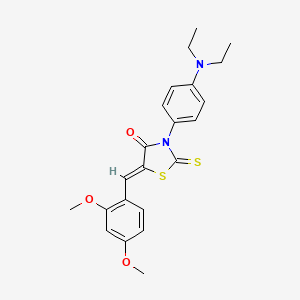
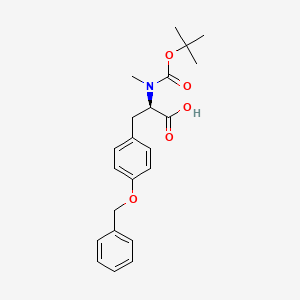
![N-[4-(benzylsulfamoyl)phenyl]acetamide](/img/structure/B2668570.png)
![N-(3-fluoro-4-methylphenyl)-2-{[5-methyl-4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2668572.png)
![4-(2-fluorophenyl)-6-(3-phenylpropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2668573.png)

